The synthesis of difucosyllacto-N-neo-hexaose has been achieved through various methods, primarily focusing on chemoenzymatic approaches. A notable method involves the glycosylation of lactose with fucosyl donors, employing selective enzymatic reactions to construct the desired oligosaccharide structure. For instance, a convergent synthesis strategy has been reported where preassembled lactose and lactosamine are utilized as starting materials .
The synthesis typically involves the following steps:
Recent advancements have allowed for more efficient synthesis routes that yield higher purity and quantity of difucosyllacto-N-neo-hexaose .
Difucosyllacto-N-neo-hexaose has a complex molecular structure characterized by its specific glycosidic linkages. The compound typically consists of a backbone formed by D-galactose and D-glucose units with two fucose residues attached at specific positions. The monoisotopic mass of difucosyllacto-N-neo-hexaose is approximately 1364.4964 daltons .
The structural representation includes:
This configuration contributes to its biological functions and interactions within the human body .
The chemical reactions involved in synthesizing difucosyllacto-N-neo-hexaose primarily focus on glycosylation processes, where monosaccharides are linked through glycosidic bonds. Key reactions include:
The efficiency of these reactions is crucial for producing difucosyllacto-N-neo-hexaose in sufficient quantities for research applications .
The mechanism of action for difucosyllacto-N-neo-hexaose involves its interaction with various biological receptors and pathways within the human body. As a component of human milk, it plays a role in modulating immune responses and promoting gut health.
Research indicates that these interactions are vital for infant development and may influence long-term health outcomes .
Difucosyllacto-N-neo-hexaose exhibits several notable physical and chemical properties:
The compound's stability under various conditions makes it suitable for research applications, including chromatography and electrophoresis.
Difucosyllacto-N-neo-hexaose has several important applications in scientific research:
Due to its unique structure and biological significance, difucosyllacto-N-neo-hexaose continues to be an area of active research within biochemistry and nutrition science .
Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk (5-20 g/L in mature milk), surpassed only by lactose and lipids [1] [3]. These complex carbohydrates comprise over 200 structurally distinct molecules characterized by five monosaccharide building blocks: D-glucose (Glc), D-galactose (Gal), N-acetylglucosamine (GlcNAc), L-fucose (Fuc), and sialic acid (Neu5Ac) [1] [2]. All HMOs derive from a lactose (Galβ1-4Glc) core that undergoes enzymatic elongation and decoration in the mammary gland's Golgi apparatus [4] [10]. Their structural diversity arises from combinatorial linkages that generate linear or branched scaffolds with varying degrees of fucosylation and sialylation. Among these, difucosylated species like Difucosyllacto-N-neo-hexaose (DFLNH) exemplify the intricate architectures that underpin HMO functionality in infant development.
HMO biosynthesis involves sequential enzymatic actions of glycosyltransferases that elongate the lactose core and attach specific monosaccharides:
Table 1: Key Monosaccharides and Linkages in HMO Biosynthesis
Monosaccharide | Symbol | Glycosidic Linkages in HMOs | Role in Scaffolding |
---|---|---|---|
N-Acetylglucosamine | GlcNAc | β1-3, β1-6 | Backbone elongation & branching |
Fucose | Fuc | α1-2, α1-3, α1-4 | Terminal antigenic epitopes |
Galactose | Gal | β1-3, β1-4 | Type I/II chain extension |
Sialic acid | Neu5Ac | α2-3, α2-6 | Acidic group introduction |
Network-based multi-omics studies reveal that FUT2 (secretor gene) and FUT3 (Lewis gene) polymorphisms critically regulate fucosylation patterns, with ~20% of mothers lacking functional FUT2 ("non-secretors") [3] [9]. Difucosyllacto-N-neo-hexaose biosynthesis requires both FUT2 (for α1-2 fucosylation) and FUT3 (for α1-4 fucosylation) activity, confining its production to secretor, Lewis-positive mothers [1] [6].
Fucosylation introduces steric and charge variations that dictate HMO bioactivity through three mechanisms:
Caesarean-born infants of non-secretor mothers exhibit severely depleted bifidobacteria and elevated Enterococcus populations due to DFLNH absence, confirming its role in microbiota resilience [9].
Difucosylated HMOs constitute ~10-15% of total HMOs and classify by core structure and linkage positions:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: